N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSMIBGHIRDUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a donor-acceptor cyclopropane, followed by lactamization and dealkoxycarbonylation.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a phenylsulfonyl chloride in the presence of a base.
Coupling with Oxalamide: The final step involves the coupling of the sulfonylated pyrrolidine with an oxalamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the oxalamide would yield primary or secondary amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide:
Chemical Properties
Limited Information on Applications
The search results provide limited information regarding specific applications of this compound. However, the available data can be used to infer potential research avenues based on its structural components:
- Pyrrolidine Ring: The presence of a pyrrolidine ring is noteworthy, given that many pyrroloquinoline derivatives have been investigated as 5-HT6 antagonists .
- Sulfonyl Group: The sulfonyl group's inclusion could relate to the compound's role in antibacterial activities .
- Oxalamide Group : Oxalamides are sometimes present in structures that have pharmaceutical applications .
Structural Component Research
Research on related compounds and substructures reveals potential applications:
- Acetamides: Acetamide derivatives have been explored for antibacterial activity . Certain α-substituted N4-acetamide derivatives of Ciprofloxacin and Norfloxacin have shown activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
- N-Heterocyclic Carbenes: The compound's structure could be relevant to the synthesis and characterization of N-heterocyclic carbene ligands .
- Directing Groups in Reactions: Amides, including acetamides, can act as directing groups in palladium-catalyzed arylation reactions, which are useful in synthesizing bioactive natural products .
- N-Nitrosamines : N-nitrosamines, which share some structural similarities, are investigated by the European Medicines Agency .
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through its conformational flexibility, allowing the compound to fit into enzyme active sites more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with oxalamides from the evidence, focusing on substituents and key structural features:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including coupling of oxalyl chloride with substituted amines and sulfonylation of pyrrolidine intermediates. Critical parameters include:
- Temperature control : Maintaining 0–5°C during oxalyl chloride coupling to prevent side reactions (e.g., over-acylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Triethylamine (TEA) or DMAP improves coupling efficiency .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Structural confirmation :
- 1H/13C NMR : Key signals include δ 3.8–4.2 ppm (methoxy protons) and δ 7.3–8.1 ppm (aromatic protons) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine-sulfonyl moiety .
Q. What preliminary biological screening approaches are used to assess its activity?
- Enzyme inhibition assays : Test against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (IC50 values) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence its biological activity and selectivity?
- SAR insights :
- Methoxy group (4-position) : Enhances metabolic stability but reduces solubility; replacing with fluorine improves permeability .
- Phenylsulfonyl-pyrrolidine : Critical for target binding; replacing sulfonyl with acetyl decreases potency by 10-fold .
Q. What strategies address stability issues under physiological conditions?
- pH-dependent degradation : Accelerated stability studies (40°C, 75% RH) show decomposition at pH < 3 or >9, necessitating enteric coatings for oral delivery .
- Oxidative stability : Addition of antioxidants (e.g., BHT) mitigates sulfonyl group oxidation .
Q. How can enantiomeric purity be achieved, and what are the implications for activity?
- Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) separates stereoisomers; (S)-enantiomers show 3–5x higher activity in enzyme assays .
- Stereochemical analysis : Circular dichroism (CD) or optical rotation measurements validate configurations .
Q. How should researchers resolve contradictions in biological data across studies?
- Case example : Discrepancies in IC50 values for similar oxalamides may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Mitigation : Standardize protocols (e.g., NIH/NCATS guidelines) and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
